molecular formula C16H22ClFN2O B2810457 (E)-N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide CAS No. 2411324-27-9

(E)-N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide

Cat. No.: B2810457
CAS No.: 2411324-27-9
M. Wt: 312.81
InChI Key: XIBMQZNXDWUQFC-AATRIKPKSA-N
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Description

(E)-N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a combination of chloro, fluoro, and dimethylamino functional groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2-fluoroaniline with 2-methylpropyl bromide under basic conditions to form the intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(dimethylamino)but-2-enoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro atoms.

Scientific Research Applications

(E)-N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of target proteins and influencing cellular pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[1-(4-Chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide
  • (E)-N-[1-(4-Fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide
  • (E)-N-[1-(4-Chloro-2-methylphenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide

Uniqueness

(E)-N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide stands out due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to molecular targets and improve its stability under various conditions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[1-(4-chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN2O/c1-11(2)16(13-8-7-12(17)10-14(13)18)19-15(21)6-5-9-20(3)4/h5-8,10-11,16H,9H2,1-4H3,(H,19,21)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBMQZNXDWUQFC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)Cl)F)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C1=C(C=C(C=C1)Cl)F)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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